REACTION_CXSMILES
|
C([Zn][CH2:4][CH3:5])C.[C:6]1([C:12](=[O:14])[CH3:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]=1>>[C:6]1([C:12]([OH:14])([CH2:4][CH3:5])[CH3:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
|
Quantity
|
1.04 mL
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)C(C)=O
|
Name
|
Compound B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography (hexanes/EtOAc: 96/4)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CCCCC1)C(C)(CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 697.1 mg | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |